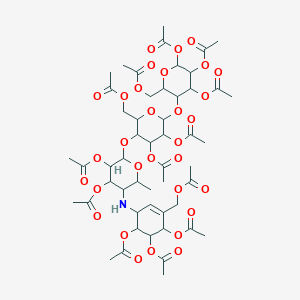

Acarbose Tridecaacetate

Description

Properties

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of Acarbose Tridecaacetate and Its Analogs

Spectroscopic Techniques for Structural Elucidation of Acarbose (B1664774) Tridecaacetate

Spectroscopy is the cornerstone for elucidating the molecular structure of complex organic compounds like Acarbose Tridecaacetate. By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, Mass Spectrometry, and FTIR provide complementary information to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming the successful acetylation of all hydroxyl groups on the parent Acarbose molecule.

Detailed research findings from the total synthesis of Acarbose confirm that this compound has been synthesized and its structure evidenced by ¹H-NMR data. psu.edu The analysis was conducted using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, and the resulting compound exhibited a specific rotation of [α]D²¹ +87° (c, CHCl₃). psu.edu

While the full spectral data is not published, a comparative analysis of the expected NMR signals for Acarbose and its tridecaacetate derivative highlights the key structural changes. The acetylation process—replacing all -OH groups with -OAc groups—results in predictable shifts in the NMR spectra. In the ¹H-NMR spectrum, the protons attached to carbons bearing the newly formed acetate (B1210297) esters (CH-OAc) would shift significantly downfield compared to their positions in the parent Acarbose (CH-OH). Furthermore, a series of new, strong singlet peaks would appear in the upfield region (around 2.0-2.2 ppm) corresponding to the thirteen methyl groups of the acetate functions.

In the ¹³C-NMR spectrum, the most notable changes would be the appearance of signals for the carbonyl carbons of the acetate groups (typically around 170 ppm) and the methyl carbons (around 21 ppm). The carbons of the sugar rings directly attached to the acetate groups would also experience a shift in their resonance frequency.

| Spectroscopic Feature | Acarbose (Parent Compound) | This compound (Expected) | Rationale for Change |

|---|---|---|---|

| ¹H-NMR: Acetyl Protons (CH₃) | Absent | Multiple sharp singlets (~1.9-2.2 ppm) | Introduction of 13 acetate groups. |

| ¹H-NMR: Ring Protons (CH-O) | Resonances characteristic of protons on hydroxyl-bearing carbons. | Downfield shift of corresponding protons. | Deshielding effect from the electron-withdrawing acetate carbonyl group. |

| ¹³C-NMR: Carbonyl Carbons (C=O) | Absent | Multiple signals (~169-171 ppm) | Introduction of 13 acetate carbonyl groups. |

| ¹³C-NMR: Acetyl Carbons (CH₃) | Absent | Multiple signals (~20-21 ppm) | Introduction of 13 acetate methyl groups. |

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm its molecular formula, C₅₁H₆₉NO₃₁.

The calculated monoisotopic mass of this compound is 1191.4008 g/mol . An ESI-MS experiment would be expected to show prominent ions corresponding to the protonated molecule [M+H]⁺ at m/z 1192.4081 and/or its sodium adduct [M+Na]⁺ at m/z 1214.3899. The precision of HRMS can confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) could further be employed to verify the structure. By selecting the parent ion and inducing fragmentation, a characteristic pattern of neutral losses would be observed. This would likely involve the sequential loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) or acetic acid (CH₃COOH, 60.02 Da) from the acetyl groups, as well as cleavage at the glycosidic linkages, providing evidence for the core tetrasaccharide structure.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₅₁H₆₉NO₃₁ |

| Monoisotopic Molecular Weight | 1191.4008 g/mol |

| Expected [M+H]⁺ ion (m/z) | 1192.4081 |

| Expected [M+Na]⁺ ion (m/z) | 1214.3899 |

| Primary MS/MS Fragmentation | Sequential neutral loss of acetyl moieties (as ketene or acetic acid); cleavage of glycosidic bonds. |

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison between the FTIR spectra of Acarbose and this compound would be stark and definitive.

The spectrum of Acarbose is characterized by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of its numerous hydroxyl groups. alliedacademies.org Upon peracetylation to form this compound, this broad O-H band would virtually disappear. In its place, new, exceptionally strong and sharp absorption bands would dominate the spectrum. These include the C=O stretching vibration of the ester functional groups, typically appearing in the 1740-1760 cm⁻¹ region, and the C-O stretching vibrations of the acetate groups, which would present as strong bands in the 1200-1250 cm⁻¹ region. researchgate.net The presence of these intense bands, coupled with the absence of the broad hydroxyl band, serves as conclusive evidence of the complete acetylation.

| Vibrational Mode | Acarbose Wavenumber (cm⁻¹) | This compound (Expected, cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | ~3200-3600 (very broad, strong) alliedacademies.org | Absent or very weak | Hydroxyl (-OH) |

| C-H Stretch | ~2928 alliedacademies.org | ~2900-3000 | Alkyl (CH, CH₂, CH₃) |

| C=O Stretch | Absent | ~1740-1760 (very strong, sharp) | Ester Acetate (-OAc) |

| C-O Stretch | ~1000-1150 (complex) | ~1200-1250 (strong, sharp) and ~1000-1100 | Ester Acetate and Glycosidic Linkages |

Advanced Crystallographic and Diffraction Studies of this compound Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute conformation of a molecule in the solid state.

While X-ray crystallographic studies have been successfully performed on the parent compound, Acarbose, to determine its conformation when bound to enzymes like glycogen (B147801) phosphorylase, specific crystallographic data for this compound is not available in the surveyed literature. nih.gov Obtaining single crystals of a large, flexible molecule like this compound can be challenging.

Should such a study be conducted, it would provide invaluable insight into the solid-state conformation of the molecule. It would reveal how the bulky and relatively non-polar acetate groups influence the packing in the crystal lattice and dictate the preferred torsion angles of the glycosidic linkages. This empirical data would be crucial for validating and refining computational models of the molecule's structure.

Computational Approaches to Conformational Dynamics of this compound

In the absence of extensive experimental data, particularly for crystallography, computational chemistry offers a powerful avenue for exploring the structural and dynamic properties of this compound. Molecular mechanics and quantum mechanics calculations can be used to predict its behavior.

Molecular Dynamics (MD) simulations could be employed to study the conformational landscape of this compound in solution. Such simulations would model the movements of the molecule over time, revealing the flexibility of the pyranose rings and the rotational freedom around the glycosidic bonds. This would help identify the most stable, low-energy conformations of the molecule, which is critical for understanding how it might interact with biological targets or solvents.

Quantum mechanical methods, such as Density Functional Theory (DFT), could be used to calculate theoretical NMR and IR spectra. These calculated spectra could then be compared with experimental results to further validate the proposed structure. Furthermore, these computational approaches can provide insights into the electronic properties of the molecule, such as the electrostatic potential surface, which governs its non-covalent interactions.

Molecular Mechanisms of Action and Target Interactions of Acarbose Tridecaacetate Analogs

Alpha-Glucosidase and Alpha-Amylase Inhibition Kinetics by Acarbose (B1664774) Tridecaacetate Analogs

The inhibitory activity of compounds like acarbose is quantified through kinetic studies that determine the mode and potency of inhibition.

Acarbose is well-established as a competitive and reversible inhibitor of α-glucosidases. fda.govnih.gov This means it vies with the natural carbohydrate substrates for binding to the active site of the enzyme. The structural similarity of acarbose to oligosaccharides allows it to fit into the enzyme's active site, but its unique chemical features prevent the catalytic reaction from completing, thus blocking the enzyme's function. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration. researchgate.net

For Acarbose Tridecaacetate, it is hypothesized that the core pseudotetrasaccharide structure would still direct it to the active site of α-glucosidases and α-amylase. However, the thirteen bulky acetate (B1210297) groups would significantly alter its size, shape, and polarity. This extensive acetylation might shift the inhibition modality. It is plausible that the large, lipophilic acetyl groups could interact with regions outside the primary active site, potentially leading to a mixed or non-competitive inhibition pattern. In such a scenario, the inhibitor would not only compete with the substrate for the active site but also bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration.

The inhibitory action of acarbose relies on its ability to mimic the structure of natural oligosaccharide substrates. wikipedia.org The valienamine (B15573) moiety within acarbose mimics the oxocarbenium ion-like transition state that forms during the hydrolysis of a glycosidic bond. nih.govnih.gov This high-affinity binding to the transition state is a key feature of many potent glycosidase inhibitors.

The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Acarbose and its various analogs have been extensively studied, and their IC50 values against different glycosidases have been reported. For instance, studies on various plant-derived and synthetic inhibitors show a wide range of IC50 values, often with acarbose used as a standard for comparison. nih.govumh.esnih.gov

As there is no direct experimental data for this compound, we can only hypothesize its potential inhibitory potency. The addition of thirteen acetate groups significantly increases the molecular weight and lipophilicity of the molecule. While some studies on other polysaccharides have shown that acetylation can sometimes enhance α-glucosidase inhibition, this is not a universal rule and depends heavily on the specific compound and the degree of acetylation. researchgate.net It is plausible that the steric hindrance caused by the bulky acetate groups could prevent the molecule from effectively binding to the active site, leading to a much higher IC50 value and thus, lower potency compared to acarbose.

| Compound/Analog | Target Enzyme | IC50 Value |

| Acarbose | α-Glucosidase (yeast) | ~5.8 - 2134 µg/mL (Varies by study) researchgate.net |

| Acarbose | α-Amylase (porcine pancreatic) | ~83.33 - 105.80 µg/mL (Varies by study) researchgate.netresearchgate.net |

| This compound | α-Glucosidase / α-Amylase | Data not available |

| Hypothetical | Potentially higher IC50 (lower potency) due to steric hindrance and loss of key hydrogen bonds. |

Molecular Docking and Dynamics Simulations with Enzyme Targets

Molecular docking and dynamics simulations are computational tools used to predict and analyze the interactions between a ligand (like an inhibitor) and a protein (like an enzyme) at the molecular level.

Molecular docking studies of acarbose with α-glucosidase and α-amylase have revealed the specific interactions that anchor it within the active site. These interactions are predominantly hydrogen bonds between the hydroxyl groups of acarbose and the amino acid residues of the enzyme, as well as hydrophobic interactions. researchgate.netmdpi.com

For this compound, a hypothetical docking simulation would likely show a significantly different interaction profile. The bulky and hydrophobic acetate groups would dominate the interactions. Instead of the precise hydrogen bond network seen with acarbose, the interactions of this compound would likely be characterized by van der Waals forces and hydrophobic contacts with non-polar residues on the enzyme surface, potentially outside the primary active site. The loss of the crucial hydrogen bonds that contribute to the high affinity of acarbose would likely result in a lower binding affinity for this compound.

Studies on acarbose have identified key amino acid residues within the active sites of α-glucosidase and α-amylase that are critical for its binding and inhibitory activity. For α-glucosidase, these often include aspartic acid, glutamic acid, and arginine residues. researchgate.net

In a hypothetical scenario for this compound, the molecule's large size might prevent it from fully entering the deep active site pocket of these enzymes. It might instead interact more with residues at the entrance of the active site or on the surrounding protein surface. The key binding residues for this compound would therefore likely be different from those for acarbose, with a greater involvement of hydrophobic residues. The extensive acetylation would effectively create a new "pharmacophore" that interacts with the enzyme in a fundamentally different way than the parent acarbose molecule. Without experimental data, it remains speculative whether these new interactions would lead to any significant inhibitory activity.

Post-Inhibitory Cascade Effects on Cellular Signaling Pathways

The influence of acarbose and its analogs extends beyond direct enzyme inhibition, initiating a cascade of effects on various intracellular signaling pathways. These downstream effects contribute to a broader range of cellular responses, including modulation of cell growth, inflammation, and hormone secretion.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathway

Acarbose has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov Research indicates that acarbose, along with other compounds like rapamycin (B549165) and 17α-estradiol, can counteract age-related increases in the MEK1-ERK1/2-MNK1/2 cascade. nih.gov This opposition leads to a reduction in the phosphorylation of eIF4E, a key factor in cap-dependent translation, a process vital for protein synthesis. nih.gov

Modulation of Inflammatory Markers (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

Acarbose treatment has been associated with a significant reduction in key inflammatory markers, notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Chronic inflammation is a known contributor to the pathogenesis of various diseases. nih.govjlabphy.org In patients with newly diagnosed type 2 diabetes, a state characterized by chronic inflammation, one year of treatment with acarbose resulted in a significant decrease in the levels of IL-6 and TNF-α compared to baseline. nih.gov

The anti-inflammatory effects of acarbose are also linked to its influence on the p38-MAPK pathway. Acarbose, along with rapamycin and 17α-estradiol, has been found to downregulate age-related increases in the MEK3-p38MAPK-MK2 pathway. nih.gov This pathway is initiated by inflammatory receptors such as IL-6R and TNFR, and its inhibition leads to decreased levels of acute phase response proteins involved in inflammation. nih.gov

Table 1: Effect of Acarbose on Inflammatory Markers in Newly Diagnosed Type 2 Diabetes Patients

| Marker | Baseline Level | Level after 12 months of Acarbose Treatment |

| Interleukin-6 (IL-6) | Significantly higher than normal controls | Significantly decreased |

| Tumor Necrosis Factor-α (TNF-α) | Significantly higher than normal controls | Significantly decreased |

| Data derived from a one-year randomized clinical study. nih.gov |

Impact on Glucagon-Like Peptide-1 (GLP-1) Secretion

Acarbose has a notable impact on the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. By delaying the digestion and absorption of carbohydrates in the upper gastrointestinal tract, acarbose facilitates the delivery of these nutrients to the distal parts of the intestine where L-cells, the primary producers of GLP-1, are located. nih.govnih.gov This leads to an increased and prolonged secretion of GLP-1. nih.govnih.gov

Studies have confirmed that acarbose treatment significantly increases postprandial GLP-1 concentrations. nih.gov This enhanced GLP-1 secretion contributes to the glucose-lowering effects of acarbose. nih.gov The combination of acarbose with other antidiabetic agents, such as DPP-4 inhibitors, can further potentiate the levels of active GLP-1. e-dmj.orge-dmj.org The positive effect of acarbose on GLP-1 levels has also been linked to potential benefits in weight management and cardiovascular protection. semanticscholar.org

Table 2: Effect of Acarbose on Postprandial GLP-1 Secretion

| Treatment | Postprandial GLP-1 Concentration |

| Placebo | Baseline |

| Acarbose | Increased |

| Based on a double-blind, placebo-controlled, randomized, crossover study. nih.gov |

Effects on Vascular Smooth Muscle Cell Proliferation and Migration Pathways

Acarbose has been demonstrated to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the development of atherosclerosis and restenosis. nih.gov This inhibitory effect is mediated through the targeting of several signaling pathways.

One of the primary targets of acarbose in VSMCs is the Ras signaling pathway. nih.gov By inhibiting Ras, acarbose effectively blocks downstream signaling cascades, including the phosphoinositide-3-kinase (PI3K)/Akt pathway. nih.govnih.gov The PI3K/Akt pathway is a critical regulator of cell proliferation, and its inhibition by acarbose contributes to the reduction in VSMC growth. nih.gov

Furthermore, acarbose has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a key player in cell migration. nih.govnih.gov This, in turn, affects the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix during cell migration. nih.gov The inhibition of these pathways collectively leads to a significant attenuation of VSMC proliferation and migration. nih.govnih.gov The proliferation and migration of VSMCs are also influenced by MAPK pathways, which can be activated by factors like fatty acid binding protein 4 (FABP4) and angiotensin II, leading to vascular remodeling. plos.orge-dmj.org

Biological Activity and Preclinical Investigations of Acarbose Tridecaacetate and Acarbose Analogs

In Vitro Studies on Enzyme and Cellular Models

A comprehensive review of scientific literature did not yield specific studies on Acarbose (B1664774) Tridecaacetate for the following in vitro assays.

Detailed research findings from cell-based assays investigating the effect of Acarbose Tridecaacetate on glucose metabolism and uptake are not available in the public domain.

Specific studies detailing the anti-inflammatory effects of this compound in cell cultures have not been identified in published research.

There is no available data from investigations into the effects of this compound on cell viability and proliferation.

In Vivo Research Models for Glycemic Control and Metabolic Regulation

Preclinical in vivo research specifically investigating this compound for glycemic control and metabolic regulation has not been documented in the available scientific literature.

There are no specific studies on the use of this compound in rodent models, such as diabetic rats and mice, to evaluate its efficacy and systemic effects on glycemic control.

Information regarding the use of this compound or its close analogs in non-rodent animal models is not present in the current body of scientific research.

Assessment of Postprandial Glucose and Insulin (B600854) Responses

Acarbose and its analogs are recognized for their significant impact on postprandial hyperglycemia by delaying carbohydrate digestion. This is achieved through the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine and pancreatic α-amylase. These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By slowing this process, acarbose effectively flattens the postprandial blood glucose curve.

A meta-analysis of 66 publications found that acarbose significantly reduces postprandial glucose (PPG) levels. The absolute reduction was more pronounced in individuals with diabetes (an average decrease of 1.5 mmol/L) compared to those without diabetes (a decrease of 0.4 mmol/L). However, the relative PPG reductions were similar across both groups, ranging from 43% to 54%. One study noted a mean reduction of 59 mg/dl in postprandial glucose levels 60 minutes after a test meal. The effect on postprandial glucose has been shown to be dose-dependent.

In addition to glucose management, these compounds also modulate postprandial insulin (PPI) responses. The aforementioned meta-analysis revealed that acarbose significantly lowers mean PPI, with the most substantial absolute and relative reductions observed in individuals without diabetes. This effect is attributed to the blunted and delayed glucose absorption, which in turn moderates the demand for insulin secretion after a meal.

Interactive Table: Effect of Acarbose on Postprandial Glucose and Insulin

| Population | Parameter | Mean Reduction | Confidence Interval (95%) |

|---|---|---|---|

| Individuals with Diabetes | Postprandial Glucose | -1.5 mmol/L | -1.9 to -1.1 |

| Individuals without Diabetes | Postprandial Glucose | -0.4 mmol/L | -0.5 to -0.3 |

Data sourced from a meta-analysis of AGI drugs, primarily acarbose.

Evaluation of Long-term Glycemic Control Markers (e.g., HbA1c)

The impact of acarbose analogs on short-term postprandial glucose excursions translates into improved long-term glycemic control, as measured by glycated hemoglobin (HbA1c). A Cochrane meta-analysis determined that acarbose therapy reduces HbA1c levels by a mean of 0.8%. The reduction is more pronounced in individuals with higher baseline HbA1c levels. For instance, patients with baseline HbA1c levels of <7%, 7–9%, and >9% saw decreases of 0.56%, 0.78%, and 0.93%, respectively.

A retrospective study on veterans with type 2 diabetes found an average HbA1c reduction of 0.65% when acarbose was added to their existing regimens. The effect was more significant in patients already on insulin therapy, who experienced an average HbA1c drop of 1.1%, compared to a 0.49% reduction in those on non-insulin therapies. Another study involving patients who failed to achieve glycemic control with metformin (B114582) and sitagliptin (B1680988) showed that adding acarbose for 16 weeks lowered HbA1c by 0.44%. In a 36-week study of patients with type 1 diabetes, acarbose treatment was associated with a mean HbA1c reduction of 0.48%.

Interestingly, some research suggests the effect of acarbose on HbA1c is not dose-dependent, in contrast to its effects on postprandial glucose.

Interactive Table: Summary of HbA1c Reduction with Acarbose Analogs

| Study Population / Context | Mean HbA1c Reduction | Key Findings |

|---|---|---|

| Cochrane Meta-Analysis | 0.8% | Greater reduction with higher baseline HbA1c. |

| Veterans with T2DM (Overall) | 0.65% | Added to existing insulin and non-insulin regimens. |

| Veterans with T2DM (on Insulin) | 1.1% | Greater effect observed in patients on concurrent insulin therapy. |

| Patients on Metformin + Sitagliptin | 0.44% | Acarbose used as an add-on therapy. |

| Patients with Type 1 Diabetes | 0.48% | Used in conjunction with diet and insulin. |

Interplay with Gut Microbiota and Host Metabolism

Since acarbose is minimally absorbed and primarily acts within the gastrointestinal tract, its interaction with the gut microbiota is a critical aspect of its mechanism of action.

Impact on Gut Bacterial Growth and Composition (e.g., Bacteroides species)

Acarbose treatment significantly alters the composition and structure of the gut microbiome. The drug and the undigested carbohydrates it produces reach the large intestine, changing the available substrates for bacterial fermentation.

Studies have shown that acarbose can differentially affect the growth of various bacterial species. A notable impact is on the Bacteroides genus. Research indicates that the relative abundance of Bacteroides decreases in individuals treated with acarbose. In vitro studies have demonstrated that the growth of certain Bacteroides species, such as Bacteroides thetaiotaomicron, is severely impaired by acarbose when starch is the primary carbon source, whereas the growth of others, like Bacteroides ovatus, is less affected. This differential inhibition suggests a complex interaction between the drug and specific bacterial enzymatic systems.

Conversely, acarbose treatment has been associated with an increase in the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium. One clinical study found that a three-month course of acarbose in patients with type 2 diabetes led to higher levels of Lactobacillus and Bifidobacterium alongside the reduction in Bacteroides. This modulation of the gut microbiota may contribute to the metabolic benefits observed with acarbose therapy.

Mechanisms of Microbiome-Encoded Resistance to Acarbose Analogs

The efficacy of acarbose can be influenced by the gut microbiome's ability to inactivate the drug. Researchers have discovered that some gut and oral bacteria produce enzymes that confer resistance to acarbose. This resistance mechanism is analogous to the self-resistance mechanism found in the acarbose-producing soil bacterium, Actinoplanes sp., which uses an enzyme called acarbose kinase (AcbK) to inactivate the drug by phosphorylation.

Scientists have identified a family of similar enzymes in the human microbiome, which they have named "microbiome-derived acarbose kinases" (Maks). These enzymes selectively phosphorylate and thereby inactivate acarbose, giving the bacteria that harbor them a protective advantage. The genes encoding these kinases are widespread and have been found in common gut bacteria across diverse human populations. The presence of these resistance genes is thought to have arisen from competition between bacteria in the microbiome, where some species may naturally produce acarbose-like molecules. Re-analysis of data from a human clinical trial suggested that patients whose gut microbiome had the capacity to inactivate acarbose showed a reduced therapeutic response to the drug. This indicates that an individual's gut microbiome composition may be a source of variable response to acarbose treatment.

Modulation of Gut Microbiota Metabolites by this compound Analogs

By altering the gut microbiota and increasing the delivery of carbohydrates to the colon, acarbose and its analogs significantly modulate the profile of microbially-produced metabolites. A key effect is the increased fermentation of undigested starch by colonic bacteria, leading to a higher production of short-chain fatty acids (SCFAs). SCFAs, such as butyrate, acetate (B1210297), and propionate, are beneficial metabolites known to play a role in host energy metabolism and gut health. Increased output of butyrate, in particular, has been noted following acarbose treatment.

Beyond SCFAs, acarbose also influences other microbial metabolic pathways. It has been shown to alter the composition of the microbially derived bile acid pool. These changes in bile acid signaling may contribute to the anti-hyperglycemic effects of the drug by influencing host metabolic signaling pathways. A study in patients with type 2 diabetes found that acarbose treatment not only modulated the gut microbiota but also correspondingly shaped fecal and plasma bile acid composition, which may improve host energy metabolism.

Structure Activity Relationship Sar Studies for Acarbose Tridecaacetate Derivatives

Design and Synthesis of Novel Acarbose (B1664774) Tridecaacetate Analogs for Enhanced Potency and Selectivity

The design of novel acarbose analogs is a key area of research aimed at enhancing their therapeutic profile. nih.gov Acarbose Tridecaacetate, scientifically known as O-2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-a-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-a-D-glucopyranosyl-(1-4)-a-D-glucopyranose 1,2,3,6-tetraacetate, represents a peracetylated form of acarbose where all hydroxyl groups are converted to acetate (B1210297) esters.

While specific synthetic pathways for this compound are not extensively detailed in publicly available literature, the synthesis of acetylated carbohydrate derivatives is a well-established chemical process. Generally, the acetylation of sugars and their derivatives involves reacting the parent compound with an acetylating agent such as acetic anhydride, often in the presence of a basic catalyst like pyridine. This process can be controlled to achieve varying degrees of acetylation. The synthesis of related tetra-O-acetyl-glucopyranose derivatives has been documented, providing a basis for the potential synthesis of fully acetylated acarbose.

The rationale behind designing analogs like this compound often revolves around improving properties such as membrane permeability and metabolic stability. The acetylation of hydroxyl groups increases the lipophilicity of the molecule, which can influence its absorption and distribution in biological systems. researchgate.net However, this structural modification must be carefully balanced against the potential loss of essential interactions with the target enzyme.

Systematic Modification of the this compound Scaffold to Optimize Activity

Systematic modification of the acarbose scaffold is a strategic approach to understanding its SAR and optimizing its inhibitory activity. nih.gov For this compound, this would involve the selective deacetylation or replacement of acetate groups with other functionalities to probe the importance of each hydroxyl group in the parent acarbose molecule.

Key modifications could include:

Selective Deacetylation: The targeted removal of specific acetate groups to restore hydroxyl functionalities at key positions. This would help identify which hydroxyl groups are critical for binding to the active site of α-glucosidase.

Varying the Acyl Chain Length: Replacing the acetyl groups with longer or bulkier acyl chains to investigate the impact of steric hindrance and lipophilicity on enzyme inhibition.

Introducing Alternative Functional Groups: Substituting acetate groups with other moieties, such as benzoates or sulfonates, to explore different electronic and steric effects.

These systematic modifications would generate a library of this compound analogs, allowing for a comprehensive evaluation of how changes to the acetylation pattern affect biological potency.

Correlation between Specific Structural Features and Observed Biological Potency

The biological potency of acarbose and its analogs is intrinsically linked to their structural features, particularly the arrangement of hydroxyl groups that participate in hydrogen bonding with the active site of α-glucosidase. tandfonline.com The interaction between the hydroxyl groups of the inhibitor and the amino acid residues of the enzyme is a critical determinant of its inhibitory activity. tandfonline.com

For this compound, the complete acetylation of all hydroxyl groups would be expected to significantly alter its biological activity. The bulky and more lipophilic acetate groups would replace the hydrogen-bond donating hydroxyl groups, likely leading to a drastic reduction or complete loss of inhibitory activity against α-glucosidase. This is because the fundamental mechanism of action for acarbose relies on mimicking the natural carbohydrate substrate and forming multiple hydrogen bonds within the enzyme's active site.

The table below hypothesizes the expected impact of full acetylation on the biological potency of acarbose, based on the established importance of hydroxyl groups for the activity of α-glucosidase inhibitors.

| Compound | Key Structural Feature | Expected Interaction with α-Glucosidase Active Site | Predicted Biological Potency |

| Acarbose | Multiple free hydroxyl groups | Strong hydrogen bonding with key amino acid residues | High |

| This compound | All hydroxyl groups are acetylated | Steric hindrance and loss of critical hydrogen bonds | Low to negligible |

Research on other acetylated phenolic compounds has shown that acetylation can in some cases maintain or even enhance biological activity, though this is highly dependent on the specific target and the role of the hydroxyl groups in the parent molecule. researchgate.netnih.gov However, for enzyme inhibitors like acarbose that rely on precise hydrogen bonding networks for their activity, peracetylation is generally predicted to be detrimental.

Computational SAR Modeling and Predictive Analytics for this compound Analogs

Computational SAR modeling and predictive analytics are powerful tools for understanding the interaction between ligands and their target enzymes, and for guiding the design of new inhibitors. nih.gov In the context of this compound and its analogs, molecular docking simulations could provide valuable insights into their potential binding modes and affinities for α-glucosidase.

Molecular Docking Studies:

Docking simulations of acarbose within the active site of α-glucosidase typically show a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key residues of the enzyme.

A comparative docking study of this compound would likely reveal a significant disruption of this hydrogen bonding network. The bulky acetate groups may also introduce steric clashes, preventing the molecule from adopting an optimal binding conformation.

Predictive Analytics: By building quantitative structure-activity relationship (QSAR) models based on a library of acarbose analogs with varying degrees of acetylation, it would be possible to predict the inhibitory activity of novel derivatives. These models could correlate physicochemical properties, such as lipophilicity and the presence of hydrogen bond donors/acceptors, with biological potency.

The following table outlines a hypothetical computational analysis of acarbose versus this compound.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Inhibitory Activity |

| Acarbose | High negative value | Multiple hydrogen bonds with active site residues | High |

| This compound | Low negative or positive value | Steric clashes, loss of hydrogen bonds | Low to none |

These computational approaches can help to prioritize the synthesis of analogs that are most likely to exhibit improved activity, thereby streamlining the drug discovery process.

Advanced Analytical Methodologies for Acarbose Tridecaacetate Research

Quantitative Analysis in Complex Biological Matrices

Accurate quantification of Acarbose (B1664774) and its byproducts in biological samples such as plasma, serum, or urine is fundamental for metabolic studies. researchgate.net This requires highly sensitive and selective methods to overcome the challenges posed by matrix effects, where co-eluting endogenous components can interfere with the analysis. researchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of Acarbose and its metabolites. semanticscholar.orgnih.gov This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry. nih.govresearchgate.net An integrated approach using both LC-MS and LC-NMR (Nuclear Magnetic Resonance) has been effectively used to separate and elucidate the structure of impurities and related components in Acarbose samples. nih.gov For simultaneous analysis of Acarbose and other similar oral anti-diabetes drugs, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed. shodex.com

High-resolution mass spectrometry (HR-MS) and tandem MS/MS have been instrumental in identifying phosphorylated metabolites of Acarbose, such as acarbose-O6A-phosphate, by analyzing fragmentation patterns. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Column | HILICpak VC-50 2D (polymer-based HILIC) | shodex.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer | shodex.com |

| Ion Source | Electrospray Ionization (ESI), positive polarity | nih.gov |

| Scan Range | m/z = 50 to 500 | researchgate.net |

High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or diode array detectors (DAD), is a widely established method for the quantitative determination of Acarbose in pharmaceutical formulations. magtechjournal.comresearchgate.netresearchgate.net The choice of stationary phase is critical; amino-terminated (NH2) or C18 columns are commonly used to achieve effective separation. nih.govmagtechjournal.com The European Pharmacopoeia outlines an official method using an aminopropyl-silyl (APS) column for analyzing related substances in Acarbose. thermofisher.com However, alternative methods have been developed to improve stability and compatibility with different detectors, such as Charged Aerosol Detectors (CAD), which are useful for compounds lacking a strong chromophore. thermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Column | Alltima C18 (4.6 mm × 250 mm, 5 µm) or Lichrospher-100-NH2 (4.6 mm x 250 mm, 5 µm) | magtechjournal.comresearchgate.net |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (e.g., 75:25 v/v) | researchgate.netgoogle.comgoogle.com |

| Flow Rate | 0.8 - 2.0 mL/min | magtechjournal.comresearchgate.net |

| Detection Wavelength | 200 - 210 nm | magtechjournal.comresearchgate.netgoogle.com |

| Column Temperature | 30 - 35 °C | magtechjournal.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile molecules like Acarbose and many of its metabolites, a chemical derivatization step is required to convert them into more volatile forms suitable for GC analysis. nih.gov This process typically involves methoximation followed by silylation. nih.gov

The general workflow for analyzing metabolites in biological samples involves:

Sample Preparation : Deproteinization of the biological matrix (e.g., serum or plasma) using solvents like methanol (B129727) or acetonitrile. nih.gov

Derivatization : A two-step process to increase the volatility of the analytes. nih.gov

GC-MS Analysis : The derivatized sample is injected into the GC-MS system, where compounds are separated based on their boiling points and subsequently identified by their mass spectra. csu.edu.aunih.gov

While GC-MS is a powerful tool for metabolomics, specific applications detailing the analysis of volatile metabolites directly from Acarbose biotransformation in biological samples are not extensively documented in the available research. nih.govnih.gov

Bioanalytical Method Development and Validation for Acarbose Assays

The development and validation of bioanalytical methods are essential to ensure the reliability, reproducibility, and accuracy of quantitative data from biological matrices. semanticscholar.org Validation procedures are governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govfda.gov A validated method provides assurance that it is suitable for its intended purpose. japsonline.comnih.gov

Key validation parameters include:

Accuracy : The closeness of the determined value to the nominal or known true value. japsonline.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. japsonline.com

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com

Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net

Recovery : The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. japsonline.com

Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. japsonline.com

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value. | Mean value should be within ±15% of the nominal value. |

| Precision | Agreement between a series of measurements. | Coefficient of variation (CV) should not exceed 15%. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.99. researchgate.net |

| Selectivity | No significant interference at the retention time of the analyte. | Response of interfering components should be <20% of the lower limit of quantification (LLOQ). |

| Stability | Analyte integrity under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Metabolomic Profiling of Acarbose and its Biotransformation Pathways

Following oral administration, Acarbose is subject to degradation by digestive enzymes and intestinal microorganisms. nih.gov In-vitro studies using intestinal flora have been employed to investigate these biotransformation processes. After oral intake of radiolabelled [14C]-Acarbose, approximately 35% of the radioactivity was found to be excreted in urine as at least 13 different metabolites. nih.gov

Metabolomic profiling has identified several key biotransformation products of Acarbose. These products are isolated and then structurally characterized using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov

Key identified biotransformation products include:

Component 2 : Formed by the loss of the terminal glucose unit from Acarbose. nih.gov

Component 1 : Resulting from the loss of both glucose rings. nih.gov

Derivatives of 4-methylpyrogallol : Three metabolites isolated from urine were characterized as derivatives of 4-methylpyrogallol, including two monomethylether-monosulphates and one monosulphate-monoglucuronide. nih.gov

Other Products : Additional metabolites identified include hexose (B10828440) and methyl homologues of Acarbose, a butyric acid ester of component 2, and a basic disaccharide formed by the loss of the cyclitol ring. nih.gov

This metabolic profiling provides critical insight into the pathways by which Acarbose is broken down and modified within the body, primarily through the action of the gut microbiome. nih.gov

Emerging Research Directions and Potential Applications of Acarbose Tridecaacetate Analogs

Beyond Glycemic Control: Cardioprotective and Other Systemic Effects of Acarbose (B1664774) Tridecaacetate Analogs

Analogs such as acarbose are being investigated for their potential to confer cardiovascular benefits, independent of their glucose-lowering properties. This research stems from observations in large-scale clinical trials and mechanistic studies that suggest a direct impact on the cardiovascular system.

Impact on Cardiovascular Risk Factors (e.g., triglycerides, endothelial function, blood pressure, inflammatory markers)

Acarbose has demonstrated a favorable impact on several key cardiovascular risk factors.

Triglycerides: Multiple studies and meta-analyses have confirmed the beneficial effect of acarbose therapy in reducing triglyceride levels. nih.govnih.gov This effect is observed in patients with type 2 diabetes and in non-diabetic individuals with hypertriglyceridemia. nih.govnih.govnih.gov Acarbose has a dose-dependent effect on lowering postprandial total triglycerides. nih.gov Specifically, it has been shown to significantly decrease very-low-density lipoprotein (VLDL) cholesterol. nih.gov

Endothelial Function: Acarbose treatment has been found to improve vascular health and endothelial function. nih.govekb.eg Long-term therapy over 12 weeks resulted in significantly higher postprandial flow-mediated dilation (FMD) of the brachial artery compared to placebo. nih.gov By ameliorating endothelial dysfunction, acarbose may help address a key factor in the development of atherosclerosis. ekb.egresearchgate.net

Blood Pressure: The Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) trial revealed that acarbose treatment led to a 34% relative risk reduction in the incidence of newly diagnosed hypertension in individuals with impaired glucose tolerance. nih.govresearchgate.net Other studies have also noted that acarbose can significantly reduce systolic blood pressure. researchgate.net

Inflammatory Markers: A systematic review and meta-analysis of randomized controlled trials indicated that acarbose can improve inflammatory markers. researchgate.netfrontiersin.org The analysis showed that a dose of 180 mg/day is particularly effective for the decrement of C-reactive protein (CRP), a key marker of systemic inflammation. researchgate.netfrontiersin.org

| Cardiovascular Risk Factor | Effect of Acarbose Analogs | Key Findings |

|---|---|---|

| Triglycerides | Reduction | Significantly lowers postprandial and fasting triglyceride levels nih.govnih.govnih.gov |

| Endothelial Function | Improvement | Improves postprandial flow-mediated dilation (FMD) nih.gov |

| Blood Pressure | Reduction | Associated with a 34% relative risk reduction in new hypertension cases in IGT patients nih.govresearchgate.net |

| Inflammatory Markers (CRP) | Reduction | Decreases levels of C-reactive protein, an indicator of inflammation researchgate.netfrontiersin.org |

Mechanisms Underlying Potential Prevention of Cardiovascular Events

The cardioprotective effects of acarbose analogs are attributed to a multifactorial mechanism of action that extends beyond glucose control.

A primary mechanism is the significant reduction of postprandial hyperglycemia. diabetesincontrol.comnih.gov By delaying carbohydrate absorption, acarbose blunts post-meal blood sugar spikes, which in turn helps to decrease oxidative stress and inflammation, key contributors to cardiovascular complications. diabetesincontrol.com This effect is also thought to reduce glucose toxicity, leading to an increase in insulin (B600854) sensitivity. nih.gov

Furthermore, acarbose therapy has been shown to enhance the release of glucagon-like peptide-1 (GLP-1). nih.govnih.gov GLP-1 is known to have beneficial effects on the cardiovascular system. Acarbose also favorably modulates the lipid profile by decreasing postprandial triglycerides and reducing the oxidation of LDL-cholesterol. nih.gov Studies have pointed to acarbose's ability to restore endothelial function and reduce carotid intima-media thickening as further evidence of its direct vascular benefits. nih.gov The landmark STOP-NIDDM trial demonstrated that these mechanisms translate into significant clinical outcomes, with acarbose treatment leading to a 49% relative risk reduction in cardiovascular events and a 91% relative risk reduction for myocardial infarction in patients with impaired glucose tolerance. nih.gov

Role in Non-Diabetic Metabolic Disorders

The unique mechanism of action of acarbose analogs has prompted research into their utility for metabolic disorders not classified as diabetes mellitus.

Research in Impaired Glucose Tolerance (IGT)

Acarbose has been extensively studied in individuals with Impaired Glucose Tolerance (IGT), a pre-diabetic state. The STOP-NIDDM trial was a significant multicenter, placebo-controlled study which showed that acarbose intake can effectively reduce the occurrence of major cardiovascular events in patients with IGT. frontiersin.org The study found that acarbose not only reduced the risk of progression to type 2 diabetes by 36% but also significantly lowered the risk of developing new hypertension and cardiovascular events. nih.govresearchgate.net

| Clinical Trial / Study | Patient Population | Key Outcomes with Acarbose Analogs |

|---|---|---|

| STOP-NIDDM | Impaired Glucose Tolerance (IGT) | 36% reduction in progression to T2D; 49% reduction in cardiovascular events; 34% reduction in new hypertension nih.govresearchgate.net |

| ACE Trial | IGT and Coronary Heart Disease | Reduced incidence of diabetes; promoted regression to normoglycemia researchgate.net |

| Mechanistic Study (Foley et al.) | Impaired Glucose Tolerance (IGT) | Decreased postprandial glucose and insulin; improved insulin sensitivity nih.gov |

Investigations in Polycystic Ovary Syndrome (PCOS) Pathogenesis via Gut Microbiota Modulation

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder often associated with metabolic dysfunction and insulin resistance. nih.gov Emerging evidence suggests a strong link between gut microbiota dysbiosis and the pathogenesis of PCOS. nih.govmdpi.complos.org Research is now exploring the modulation of gut microbiota as a therapeutic strategy. mdpi.com

Acarbose, by inhibiting carbohydrate digestion in the upper small intestine, allows more carbohydrates to reach the large intestine, where they can be fermented by gut bacteria. nih.gov A clinical trial found that a high-fiber diet combined with acarbose could alleviate the heterogeneous phenotypes of PCOS by regulating the gut microbiota. nih.govmoleculardepot.com This combination was noted to enrich the gut with beneficial bacteria such as Bifidobacterium and Lactobacillus, suggesting that acarbose can enhance the remodeling of the gut microbiome, which may be a feasible treatment pathway for PCOS. nih.govresearchgate.net

Exploration in Hyperlipoproteinemias (Types IIb and IV)

The lipid-modulating effects of acarbose have led to its investigation in non-diabetic patients with hyperlipoproteinemias. Hyperlipoproteinemia Type IIb is characterized by elevated levels of LDL, VLDL, cholesterol, and triglycerides, while Type IV involves elevated VLDL and triglycerides. drugs.comdrugs.com

A study involving non-diabetic patients with either Type IIb or Type IV hypertriglyceridemia found that acarbose, used as an adjunct to dietary therapy, was effective in treatment. nih.gov The results showed that mean triglyceride values decreased significantly during the treatment cycles with diet plus acarbose. nih.gov In patients with Type IIb hypertriglyceridemia, a consistent reduction in triglyceride levels was observed. nih.gov For those with Type IV, a marked reduction in triglyceride concentrations was achieved, particularly after a second course of treatment. nih.gov These findings suggest that acarbose is a useful adjunct to dietary control in managing severe hypertriglyceridemia. nih.gov

Synergistic Effects in Combination Therapies with Acarbose Tridecaacetate Analogs

The exploration of combination therapies involving acarbose analogs is a promising strategy to enhance therapeutic efficacy and potentially reduce adverse effects. By targeting different mechanisms of action, these combinations can lead to improved glycemic control.

Combination with Other Anti-diabetic Agents for Enhanced Efficacy

The combination of α-glucosidase inhibitors like acarbose with other oral anti-diabetic agents has been shown to be an effective approach for managing type 2 diabetes. While specific studies on this compound analogs are limited, research on acarbose provides a strong rationale for the potential benefits of such combinations.

For instance, the addition of acarbose to a regimen of metformin (B114582) and sitagliptin (B1680988) has demonstrated a significant decrease in glycosylated hemoglobin (HbA1c) levels in patients who were inadequately controlled with metformin and sitagliptin alone. e-dmj.orgnih.gov A 16-week course of acarbose add-on therapy resulted in a notable reduction in HbA1c, and also suppressed glucagon secretion without causing excess insulin secretion. e-dmj.org This suggests that acarbose, and by extension its analogs, could be a valuable third-line therapy. e-dmj.orgnih.gov

Similarly, combination therapy of acarbose and metformin has been found to be more effective than monotherapy with either drug. nih.gov This combination leads to better control of fasting blood glucose and postprandial blood glucose levels. nih.gov However, it's worth noting that acarbose can delay the intestinal absorption of metformin, which may necessitate closer monitoring of the therapeutic response. drugs.comdrugs.com

The following table summarizes the findings of a study on the combination of acarbose with metformin and sitagliptin. e-dmj.org

| Treatment Group | Baseline HbA1c (%) | HbA1c at 16 Weeks (%) | Change in HbA1c (%) |

| Metformin + Sitagliptin | 7.91 ± 0.13 | 7.91 ± 0.13 | -0.09 ± 0.10 |

| Metformin + Sitagliptin + Acarbose | 7.49 ± 0.11 | 7.49 ± 0.11 | -0.44 ± 0.08 |

Data from a multicenter, randomized, double-blind, placebo-controlled study.

Synergistic Inhibition with Natural Products (e.g., Flavonoids, Fucoidan)

The combination of acarbose analogs with natural products presents an exciting avenue for enhancing α-glucosidase inhibition while potentially mitigating side effects.

Flavonoids: Several studies have demonstrated a synergistic inhibitory effect on α-glucosidase when acarbose is combined with certain flavonoids. sci-hub.seresearchgate.net For example, the combination of baicalein, quercetin, or luteolin with acarbose results in a more potent inhibition of the enzyme. sci-hub.se In vivo studies in mice have shown that a combination of baicalein and a low dose of acarbose can synergistically lower postprandial blood glucose levels, with an efficacy comparable to a much higher dose of acarbose alone. sci-hub.seresearchgate.net This suggests that such combinations could allow for a reduction in the required dosage of acarbose, thereby potentially reducing its gastrointestinal side effects. sci-hub.se

The table below shows the IC50 values of some flavonoids against α-glucosidase, indicating their potential for synergistic studies. sci-hub.se

| Compound | IC50 (µM) against α-glucosidase |

| Baicalein | 74.1 ± 5.6 |

| (+)-Catechin | 175.1 ± 9.1 |

| Quercetin | 281.2 ± 19.2 |

| Luteolin | 339.4 ± 16.3 |

Fucoidan: Fucoidan, a sulfated polysaccharide extracted from brown seaweeds, has also been investigated in combination with acarbose. nih.govup.ac.zascispace.com Fucoidan itself is a potent inhibitor of α-glucosidase, in some cases more so than acarbose. nih.govup.ac.za When combined, acarbose and fucoidan exhibit a synergistic inhibition of α-glucosidase, with a greater than 70% inhibition observed compared to when either is used alone. nih.govup.ac.zascispace.com This synergistic action could pave the way for therapeutic regimens with reduced acarbose doses, which would be beneficial in minimizing its adverse effects. nih.govup.ac.zascispace.com

This compound as a Molecular Probe for Glycosidase Structural and Functional Research

While direct studies utilizing this compound as a molecular probe are not extensively documented in publicly available research, its nature as a peracetylated derivative of acarbose suggests its potential utility in this area. The acetate (B1210297) groups can modify the compound's solubility and cell permeability, which could be advantageous in certain experimental setups for studying glycosidase structure and function.

The parent compound, acarbose, has been instrumental in elucidating the structural and functional characteristics of α-glucosidases. Its ability to bind tightly to the active site of these enzymes allows it to be used as a tool to understand enzyme-substrate interactions. Crystallographic studies of α-glucosidase in complex with acarbose have provided detailed insights into the binding pocket and the catalytic mechanism of the enzyme. This foundational knowledge is crucial for the rational design of new and more effective inhibitors. The development of acarbose analogs, including acetylated forms, could offer a range of probes with different properties to further investigate these enzymes.

Future Perspectives in Drug Discovery and Development of this compound Analogs

The development of analogs of this compound holds significant promise for the future of anti-diabetic drug discovery. While the clinical use of α-glucosidase inhibitors is sometimes limited by their gastrointestinal side effects and modest efficacy compared to newer agents, the development of novel analogs could overcome these limitations. nih.govsunyempire.edunih.gov

A key area of future research is the synthesis and evaluation of new derivatives with improved potency and selectivity. nih.gov Recent advancements have led to the discovery of acarbose analogs with significantly enhanced inhibitory activity. For example, acarstatins A and B, which are O-α-d-maltosyl-(1 → 4)-acarbose and O-α-d-maltotriosyl-(1 → 4)-acarbose respectively, have shown 1584- and 1478-fold greater inhibitory activity towards human salivary α-amylase than acarbose. nih.gov These compounds also exhibit resistance to degradation by gut microbiota, which could translate to improved efficacy in vivo. nih.gov

Furthermore, the synergistic effects observed when combining acarbose with natural products like flavonoids and fucoidan open up new possibilities for developing combination therapies with improved therapeutic profiles. sci-hub.sescispace.com Future drug discovery efforts could focus on creating hybrid molecules that incorporate the structural features of both acarbose and these natural inhibitors.

The increasing global prevalence of diabetes necessitates the continued exploration of new therapeutic strategies. datainsightsmarket.com The development of next-generation α-glucosidase inhibitors, inspired by the structure of acarbose and its analogs, remains a valuable pursuit in the quest for more effective and better-tolerated treatments for type 2 diabetes.

Q & A

Q. What are the critical parameters for optimizing the synthesis of Acarbose Tridecaacetate to ensure high yield and purity?

this compound is synthesized from acarbose through multi-step reactions involving precise control of temperature, reaction time, and stoichiometric ratios of reagents. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of acetyl groups and using high-purity starting materials to minimize impurities. Post-synthesis purification techniques, such as column chromatography or recrystallization, are essential to achieve >95% purity. Kinetic monitoring of reaction intermediates via HPLC or NMR can further refine yield optimization .

Q. How does this compound inhibit α-glucosidase, and what methodological approaches are used to quantify this inhibition?

The compound competitively inhibits α-glucosidase by mimicking the structure of oligosaccharides, blocking enzymatic cleavage of carbohydrates. Enzyme kinetics studies using Michaelis-Menten plots and Lineweaver-Burk analysis are standard for determining inhibition constants (Ki). In vitro assays involve incubating the enzyme with substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) and measuring residual activity spectrophotometrically at 405 nm. Positive controls (e.g., acarbose) and negative controls (e.g., buffer-only) are required to validate results. Recent studies report 34.1% inhibition at 0.5 mg/mL in yeast α-glucosidase models .

Q. What in vitro models are recommended for preliminary assessment of this compound's efficacy?

Established models include:

- Yeast α-glucosidase assays : Measures inhibition of carbohydrate digestion under physiological pH (6.8–7.4) .

- Caco-2 cell monolayers : Evaluates intestinal glucose uptake using radiolabeled tracers (e.g., ¹⁴C-glucose).

- Pancreatic α-amylase inhibition assays : Differentiates specificity for glucosidase versus amylase targets. Data should be normalized to baseline activity and compared with reference inhibitors (e.g., acarbose) to contextualize potency .

Advanced Research Questions

Q. How should researchers design a crossover clinical study to evaluate the long-term glycemic control effects of this compound compared to other α-glucosidase inhibitors?

A three-arm crossover design with washout periods (≥7 days) minimizes carryover effects. Primary endpoints include HbA1c reduction, postprandial glucose excursions (measured via continuous glucose monitoring), and adverse events (e.g., gastrointestinal tolerability). Stratified randomization by baseline HbA1c (±0.5%) ensures balanced groups. Bioequivalence parameters (e.g., 90% CI for T/R ratios) must adhere to FDA guidelines, with exclusion criteria for outliers (e.g., non-responders) clearly defined .

Q. What statistical considerations are essential when analyzing bioequivalence studies involving this compound formulations, especially when excluding outlier data?

Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-subject variability in pharmacokinetic parameters (AUC, Cmax). Outliers (e.g., subjects with atypical absorption profiles) should be excluded only if justified by pre-specified criteria (e.g., >3 SD from mean). Sensitivity analyses must confirm that exclusions do not bias results. For glucose excursion (GE) metrics, Wilcoxon signed-rank tests are preferred due to non-normal distributions .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in enzyme isoforms (e.g., human vs. yeast α-glucosidase) or bioavailability limitations. Strategies include:

- Physiologically based pharmacokinetic (PBPK) modeling : Predicts intestinal concentrations based on solubility and permeability data.

- Metabolomic profiling : Identifies active metabolites contributing to in vivo effects.

- Dose-response alignment : Adjusting in vitro assays to reflect plasma concentrations achieved in clinical settings. Cross-validation with deuterated analogs can clarify stability and tissue distribution .

Methodological Guidance

- Data Presentation : Use SI units, avoid acronyms, and report means ± SEM with exact p-values (e.g., p=0.032) .

- Reproducibility : Disclose manufacturer details for reagents (e.g., Sigma-Aldridch α-glucosidase) and instrument calibration protocols .

- Ethical Compliance : For clinical data, explicitly state IRB approval and informed consent procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.